molecular formula C35H35ClN2OS B032453 Montelukast nitrile CAS No. 866923-62-8

Montelukast nitrile

货号: B032453
CAS 编号: 866923-62-8
分子量: 567.2 g/mol
InChI 键: LFNFSZSLPYLMBG-LDXVMNHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Montelukast nitrile is a derivative of montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of montelukast nitrile typically involves the introduction of a nitrile group into the montelukast molecule. One common method is the reaction of montelukast with a nitrile-containing reagent under specific conditions. For example, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile reagent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The process often requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

化学反应分析

Oxidation Reactions

Montelukast nitrile undergoes oxidation primarily at the nitrile group and sulfide moiety:

  • Nitrile to Carboxylic Acid :
    The nitrile group (-C≡N) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions . This reaction is critical in converting intermediates during montelukast synthesis.
  • Sulfide Oxidation :
    The sulfide group (-S-) in the thioether linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

Table 1: Oxidation Conditions and Products

Reaction SiteReagents/ConditionsMajor ProductYieldSource
NitrileKMnO₄, H₂SO₄, 80°CCarboxylic acid derivative74–86%
SulfideH₂O₂ (30%), CH₃CN, 25°CSulfoxide60–80%
SulfidemCPBA, CH₂Cl₂, 0°C to RTSulfone45–65%

Reduction Reactions

The nitrile group is selectively reduced to primary amines or aldehydes:

  • Nitrile to Amine :
    Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the nitrile to a primary amine (-CH₂NH₂) .
  • Catalytic Hydrogenation :
    Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel selectively reduces the nitrile to an aldehyde (-CHO) under controlled conditions .

Table 2: Reduction Pathways

Reducing AgentSolvent/ConditionsProductSelectivitySource
LiAlH₄THF, refluxPrimary amineHigh
H₂ (1 atm), Pd/CEtOH, 25°CAldehydeModerate
NaBH₄/I₂CH₃CN, RTSecondary alcoholLow

Substitution Reactions

The nitrile group participates in nucleophilic substitution reactions:

  • Cyanation :
    Reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) to form dinitrile derivatives, a key step in industrial-scale montelukast synthesis .
  • Thiol Substitution :
    The nitrile reacts with thiols (e.g., 1-mercaptomethylcyclopropane) in acetonitrile under inert gas (N₂/Ar) to form thioether linkages, critical for montelukast’s final structure .

Table 3: Substitution Reaction Parameters

NucleophileSolvent/BaseTemperatureProductPuritySource
NaCNDMSO, Cs₂CO₃0–20°CDinitrile intermediate>95%
R-SHCH₃CN, Cs₂CO₃0–10°CThioether-linked montelukast90–94%
NH₃EtOH, NH₄Cl50°CAmidine derivative70–85%

Degradation and Stability

This compound is prone to photodegradation and hydrolysis:

  • Photodegradation :
    Exposure to UV light in methanol generates cyclized byproducts via radical-mediated pathways .
  • Hydrolysis :
    Acidic conditions (HCl, H₂O) hydrolyze the nitrile to carboxylic acids, while basic conditions (NaOH, H₂O) yield amides .

Table 4: Degradation Pathways

ConditionDegradation ProductMechanismSource
UV light (MeOH)Cyclized quinoline derivativeRadical recombination
0.1 M HCl, 60°CCarboxylic acidAcid hydrolysis
0.1 M NaOH, 25°CAmideBase hydrolysis

Analytical Characterization

科学研究应用

Medicinal Chemistry

Montelukast nitrile serves as a key building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

  • Building Block for Synthesis : The introduction of the nitrile group can facilitate various chemical reactions, making it a valuable precursor in drug development.

Pharmacological Studies

Research has focused on the effects of this compound on biological systems, particularly regarding its interaction with leukotriene pathways.

  • Anti-inflammatory Properties : Studies indicate that this compound may exhibit anti-inflammatory effects similar to those of its parent compound, potentially offering new treatments for conditions like asthma and allergic rhinitis.

Biochemical Mechanisms

This compound is investigated for its mechanism of action at the molecular level, particularly in blocking cysteinyl leukotriene receptors.

  • Targeting CysLT1 Receptor : By inhibiting this receptor, this compound may prevent the binding of inflammatory mediators such as leukotriene D4 (LTD4), thereby reducing inflammation in respiratory pathways.

Comparison of Montelukast and this compound

FeatureMontelukastThis compound
Chemical StructureContains a carboxylic acidContains a nitrile group
Mechanism of ActionCysLT1 receptor antagonistCysLT1 receptor antagonist
Therapeutic UsesAsthma, allergic rhinitisPotential anti-inflammatory
Synthesis ComplexityModerateHigher due to nitrile group

In Silico Simulations Against SARS-CoV-2

Recent research utilized multiscale in silico simulations to explore the potential neutralization effects of montelukast on SARS-CoV-2. This indicates that derivatives like this compound may also warrant investigation for antiviral properties .

作用机制

Montelukast nitrile exerts its effects by interacting with leukotriene receptors, similar to montelukast. The nitrile group may influence the binding affinity and specificity of the compound to its molecular targets. The primary pathway involves the inhibition of leukotriene D4 binding to its receptor, leading to reduced inflammation and bronchoconstriction.

相似化合物的比较

    Montelukast: The parent compound, primarily used for asthma and allergic rhinitis.

    Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic uses.

    Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.

Uniqueness: Montelukast nitrile is unique due to the presence of the nitrile group, which can alter its chemical properties and potentially enhance its therapeutic effects. The nitrile group may also provide additional sites for chemical modification, leading to the development of new derivatives with improved efficacy and safety profiles.

生物活性

Montelukast nitrile, a derivative of montelukast, has garnered attention for its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and safety profile based on recent studies.

Overview of this compound

Montelukast is primarily known as a cysteinyl-leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. The nitrile form has been investigated for its enhanced pharmacological properties, including its antiviral effects against SARS-CoV-2 and anti-inflammatory activities.

1. Inhibition of Viral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2. In vitro experiments showed that montelukast inhibits the main protease (Mpro) of the virus, crucial for viral replication. Key findings include:

  • Mpro Inhibition : At a concentration of 100 µM, this compound resulted in a 74% reduction in Mpro activity. The IC50 value was determined to be approximately 28.36 µM, indicating a strong binding affinity to the enzyme .
  • Binding Energy Calculations : Molecular dynamics simulations revealed an average binding free energy of -79.60 ± 8.66 kcal/mol at the Mpro site and -43.93 ± 7.66 kcal/mol at the spike/ACE2 interface, suggesting robust interactions that could impede viral entry into host cells .

2. Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects by modulating immune responses:

  • T Lymphocyte Modulation : Studies indicate that montelukast reduces T cell proliferation and increases apoptosis in allergen-specific T cells at low concentrations (10^-6 M). This effect is mediated through alterations in gene expression associated with apoptosis and inflammatory responses .

Case Study 1: Neuropsychiatric Adverse Events

A population-based case-crossover study assessed the risk of neuropsychiatric adverse events (NPAEs) associated with montelukast use in pediatric patients. The study found increased risks across various time windows after montelukast exposure, highlighting the need for cautious prescribing practices .

Hazard PeriodAdjusted Odds Ratio (aOR)95% Confidence Interval
3 days1.281.24 to 1.32
7 days1.291.26 to 1.33
14 days1.341.31 to 1.37
28 days1.381.36 to 1.41
56 days1.211.19 to 1.22

This underscores the importance of monitoring for psychological side effects during treatment.

Efficacy Against Respiratory Viruses

The dual action of this compound as both an antiviral and anti-inflammatory agent makes it a candidate for further investigation in respiratory viral infections beyond COVID-19:

  • Inhibition of Cytokine Production : Montelukast has been shown to reduce the production of pro-inflammatory cytokines, which are often elevated during viral infections and can exacerbate respiratory conditions .

属性

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFSZSLPYLMBG-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866923-62-8
Record name 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Montelukast nitrile
Reactant of Route 2
Reactant of Route 2
Montelukast nitrile
Reactant of Route 3
Reactant of Route 3
Montelukast nitrile
Reactant of Route 4
Reactant of Route 4
Montelukast nitrile
Reactant of Route 5
Montelukast nitrile
Reactant of Route 6
Reactant of Route 6
Montelukast nitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。